Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate
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Overview
Description
Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate is a complex organic compound with a molecular formula of C21H20N2O2S2. This compound features a pyrimidine ring substituted with phenyl and phenylsulfanyl groups, making it a unique and interesting molecule for various scientific research applications .
Preparation Methods
The synthesis of Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-phenyl-4,6-dichloropyrimidine with phenylmethanethiol in the presence of a base to form 2-phenyl-6-[(phenylsulfanyl)methyl]-4-chloropyrimidine. This intermediate is then reacted with ethyl 2-mercaptopropanoate under suitable conditions to yield the final product .
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production, including considerations for reaction efficiency, cost, and safety.
Chemical Reactions Analysis
Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.
Scientific Research Applications
Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrimidine ring and phenylsulfanyl groups allow it to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate can be compared with similar compounds such as:
Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate: This compound has a sulfonyl group instead of a sulfanyl group, which can significantly alter its chemical reactivity and biological activity.
Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)acetate: This compound has an acetate group instead of a propanoate group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its unique structural features and biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's IUPAC name is ethyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylacetate. The molecular formula is C22H22N2O2S2, with a molecular weight of 410.55 g/mol. The structure includes a pyrimidine ring substituted with phenyl and sulfanyl groups, contributing to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H22N2O2S2 |
Molecular Weight | 410.55 g/mol |
CAS Number | 303147-68-4 |
Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrimidinyl Core : A condensation reaction between a phenyl-substituted pyrimidine and a phenylsulfanyl methyl group.
- Introduction of Ethyl Acetate Moiety : Reacting the intermediate with ethyl chloroacetate.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering antidepressant effects similar to other compounds in its class.
Case Studies and Research Findings
- Antidepressant Activity : In a study examining derivatives of similar structures, compounds demonstrated significant inhibition of norepinephrine and serotonin uptake in rodent models, suggesting potential antidepressant properties .
- Enzyme Inhibition : Research has indicated that related pyrimidine derivatives can inhibit specific enzymes associated with cancer pathways, which may extend to this compound .
- Toxicity Profile : Preliminary toxicity assessments indicate low toxicity levels in animal models, with LD50 values suggesting safe dosage ranges for further investigation .
Comparative Analysis
To understand the unique properties of this compound, comparisons can be drawn with structurally similar compounds:
Compound Name | Biological Activity | Notes |
---|---|---|
Ethyl 2-{(2-phenyl-6-(methylsulfanyl)methyl)-4-pyrimidinyl}sulfanyl}propanoate | Moderate enzyme inhibition | Similar mechanism as target compound |
Ethyl 2-{(2-phenyl-6-(ethylsulfanyl)methyl)-4-pyrimidinyl}sulfanyl}propanoate | Low activity against cancer pathways | Less potent than target compound |
Properties
IUPAC Name |
ethyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S2/c1-3-26-22(25)16(2)28-20-14-18(15-27-19-12-8-5-9-13-19)23-21(24-20)17-10-6-4-7-11-17/h4-14,16H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXKBAPQLSOWJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC(=NC(=C1)CSC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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